molecular formula C10H10FNO2 B3148259 3-hydroxy-4-fluoro-N-cyclopropylbenzamide CAS No. 639858-61-0

3-hydroxy-4-fluoro-N-cyclopropylbenzamide

Cat. No.: B3148259
CAS No.: 639858-61-0
M. Wt: 195.19 g/mol
InChI Key: IZRXWRFJFIVWSF-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Drug Discovery

Benzamide derivatives are a significant class of compounds in the pharmaceutical industry, with applications spanning a wide range of diseases. Their prevalence in numerous approved drugs underscores their importance as a "privileged scaffold" in drug design. The amide bond of benzamides is relatively stable, and the aromatic ring provides a platform for various substitutions to modulate biological activity.

Historically and in contemporary research, substituted benzamides have been developed as potent and selective antagonists for various G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, they are well-established as antipsychotics (e.g., amisulpride), antiemetics (e.g., metoclopramide), and prokinetics (e.g., cisapride). More recently, research has expanded into their potential as anticancer agents, with some derivatives showing activity as poly (ADP-ribose) polymerase (PARP) inhibitors or histone deacetylase (HDAC) inhibitors. Furthermore, their application as modulators of the GABA A receptor complex for neurological disorders is also an active area of investigation. google.com

Rationale for Research Focus on the 3-hydroxy-4-fluoro-N-cyclopropylbenzamide Scaffold

The specific structural features of this compound each contribute to a compelling rationale for its investigation in medicinal chemistry. The strategic combination of these functionalities suggests a potential for novel biological activities and improved drug-like properties.

The 3-hydroxy group is a critical functional group in many pharmacologically active molecules. nih.gov It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. nih.gov Studies on other classes of compounds have demonstrated that the presence of a 3-hydroxy group can be essential for maintaining high binding affinity to target proteins. nih.gov

The 4-fluoro substitution on the benzene (B151609) ring is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties. The fluorine atom can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life. Additionally, its high electronegativity can influence the acidity of the adjacent hydroxyl group and modulate the electronic environment of the aromatic ring, potentially impacting target binding.

The N-cyclopropyl group is another highly valued moiety in drug design. The introduction of this small, rigid ring can lead to increased potency, enhanced metabolic stability, and improved selectivity for the target protein. The constrained conformation of the cyclopropyl (B3062369) group can lock the molecule into a bioactive conformation, leading to a more favorable interaction with the binding site. Research on other N-cyclopropylbenzamides has highlighted their potential as inhibitors of discoidin domain receptors (DDRs), which are implicated in fibrotic diseases.

Overview of Key Research Avenues for this compound and Related Compounds

Given the absence of extensive published research on this compound itself, key research avenues are largely inferred from studies on structurally related benzamide derivatives. The primary areas of investigation for this scaffold are likely to include its potential as an anticancer agent, a modulator of neurological pathways, and an anti-fibrotic agent.

The synthesis of this compound would likely begin with a precursor such as 3-hydroxy-4-fluorobenzoic acid . A patented method for the synthesis of this precursor involves the carboxylation of 4-fluorophenol (B42351). google.com This benzoic acid derivative can then be coupled with cyclopropylamine (B47189) to yield the final product.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compoundNot availableC10H10FNO2195.19
3-hydroxy-4-fluorobenzoic acid34131-49-0C7H5FO3156.11
N-Cyclopropyl-4-fluorobenzamide88229-16-7C10H10FNO179.19

The exploration of related N-cyclopropylbenzamides as inhibitors of Discoidin Domain Receptors (DDR1 and DDR2) suggests a potential therapeutic application in idiopathic pulmonary fibrosis and other fibrotic diseases. nih.gov Furthermore, the broader class of benzamides has been investigated for the treatment of nervous system disorders through the modulation of the GABA A receptor complex. google.com

Interactive Data Table: Research on Related Benzamide Derivatives

Compound Class Therapeutic Target Potential Application
N-Cyclopropylbenzamides Discoidin Domain Receptors (DDR) Idiopathic Pulmonary Fibrosis
2-cyano-3-cyclopropyl-3-hydroxy-N-aryl-thioacrylamide derivatives GABA A Receptor Complex Nervous System Disorders

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-4-fluoro-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-4-1-6(5-9(8)13)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRXWRFJFIVWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Hydroxy 4 Fluoro N Cyclopropylbenzamide and Structural Analogues

Strategic Retrosynthesis of the 3-hydroxy-4-fluoro-N-cyclopropylbenzamide Core Structure

A logical retrosynthetic analysis of this compound begins with the disconnection of the amide bond. This primary disconnection reveals two key synthons: 3-hydroxy-4-fluorobenzoic acid and cyclopropylamine (B47189). Both of these precursors are commercially available or can be synthesized through established methods.

The synthesis of the 3-hydroxy-4-fluorobenzoic acid precursor is a critical step. One patented method starts from fluorobenzene. google.com The process involves the sulfonation of fluorobenzene, followed by nitration, reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to introduce the hydroxyl group. A final oxidation step of the methyl group, if introduced via a Friedel-Crafts alkylation, would yield the carboxylic acid. A more direct approach involves the carboxylation of a pre-functionalized fluorophenol. For instance, 4-fluorophenol (B42351) can be carboxylated using potassium hydroxide (B78521) and carbon dioxide, followed by acidification to yield 3-hydroxy-4-fluorobenzoic acid. google.com

Classical Amide Bond Formation Techniques for Benzamide (B126) Scaffolds

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for this transformation, which are broadly applicable to the synthesis of benzamide scaffolds like this compound. researchgate.net These techniques can be categorized into two main approaches: those that involve the activation of the carboxylic acid and those that facilitate direct amidation.

Carboxylic Acid Activation and Coupling Reactions

The most common strategy for amide bond formation involves the conversion of the carboxylic acid into a more reactive species that is readily attacked by the amine nucleophile. researchgate.net This activation is typically achieved using a variety of coupling reagents.

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. researchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then displaced by the amine. To minimize side reactions and racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed. scbt.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling agents. google.com They generate activated esters in situ, which rapidly react with amines to form the amide bond with high yields and low racemization.

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are also very effective and commonly used in peptide synthesis and the formation of complex amides. nih.gov

A typical procedure for the synthesis of this compound using a coupling reagent would involve dissolving 3-hydroxy-4-fluorobenzoic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), followed by the addition of the coupling reagent and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to neutralize the acid formed during the reaction. Finally, cyclopropylamine is added to the mixture to form the desired amide.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Acronym Key Features
Dicyclohexylcarbodiimide DCC Cost-effective, but the dicyclohexylurea byproduct can be difficult to remove.
Diisopropylcarbodiimide DIC Similar to DCC, but the diisopropylurea byproduct is more soluble.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP Highly efficient, but produces carcinogenic HMPA as a byproduct.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP® A safer alternative to BOP with similar efficiency.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Fast reaction rates and low racemization.
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate HATU Even more reactive than HBTU and particularly effective for hindered couplings.

Introduction of Fluorine and Hydroxyl Functionalities on the Benzene (B151609) Ring

The regioselective introduction of fluorine and hydroxyl groups onto the benzene ring is a key challenge in the synthesis of this compound. The desired 1,2,4-substitution pattern can be achieved through two main strategies: the use of pre-functionalized building blocks or late-stage functionalization.

Utilization of Pre-functionalized Aromatic Building Blocks

The most straightforward approach is to start with an aromatic compound that already contains the desired fluorine and hydroxyl (or a protected hydroxyl) groups in the correct positions. As discussed in the retrosynthesis section, 3-hydroxy-4-fluorobenzoic acid is a readily accessible starting material. google.com Synthesizing this precursor on a large scale can be achieved through various routes, including the multi-step synthesis from 4-fluorotoluene (B1294773) or the carboxylation of 3-fluoro-6-hydroxytoluene.

Regioselective Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) involves introducing key functional groups at a later stage of the synthesis, often on a complex molecule. This approach can be advantageous for creating molecular diversity and for the synthesis of analogues for structure-activity relationship (SAR) studies.

Late-Stage Fluorination: Introducing a fluorine atom onto a pre-existing hydroxy-N-cyclopropylbenzamide scaffold would require a regioselective fluorination method. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used for the fluorination of electron-rich aromatic rings. The directing effect of the hydroxyl and amide groups would influence the position of fluorination. For instance, a nitrate-promoted C-H bond fluorination using amides as directing groups has been reported, offering a potential route for selective fluorination.

Late-Stage Hydroxylation: Similarly, introducing a hydroxyl group onto a 4-fluoro-N-cyclopropylbenzamide intermediate could be achieved through various methods. Directed ortho-metalation, where a directing group guides a metalating agent to a specific position for subsequent reaction with an electrophilic oxygen source (e.g., a borate (B1201080) ester followed by oxidation), is a powerful technique for regioselective hydroxylation. However, achieving the desired regioselectivity in the presence of both a fluorine atom and an amide group would need careful consideration of the directing group abilities.

While LSF offers flexibility, it often requires careful optimization of reaction conditions to achieve the desired regioselectivity and avoid side reactions.

Table 2: Comparison of Synthetic Strategies

Strategy Advantages Disadvantages
Pre-functionalized Building Blocks High regioselectivity, often more scalable, reliable. Less flexible for generating analogues, may require longer initial synthesis of the building block.
Late-Stage Functionalization High flexibility for diversification, allows for rapid synthesis of analogues from a common intermediate. Can be challenging to control regioselectivity, may result in lower yields, requires optimization for each substrate.

Synthesis of the Cyclopropylamine Moiety and its Incorporation

Several established methods exist for the synthesis of cyclopropylamine itself. These include the Hofmann rearrangement of cyclopropanecarboxamide, the Curtius rearrangement of cyclopropanecarbonyl azide, and the reduction of cyclopropanecarbonitrile. The choice of method often depends on the availability of starting materials, scalability, and safety considerations.

Once synthesized, the incorporation of the cyclopropylamine moiety to form the N-cyclopropylbenzamide linkage is typically achieved through standard amidation reactions. This involves the coupling of an activated carboxylic acid derivative of 3-hydroxy-4-fluorobenzoic acid with cyclopropylamine. Common activating agents for the carboxylic acid include thionyl chloride (to form the acyl chloride) or carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. peptide.comsilicycle.com The reaction conditions, such as solvent, temperature, and base, are carefully optimized to maximize the yield and purity of the desired product.

A potential synthetic pathway could start from 3-hydroxy-4-fluorobenzoic acid. This precursor can be synthesized from 4-fluorophenol through a Kolbe-Schmitt-type reaction, where the phenol (B47542) is first converted to its potassium salt and then carboxylated under high pressure and temperature. The resulting salicylic (B10762653) acid derivative is the desired 3-hydroxy-4-fluorobenzoic acid. This acid would then be coupled with cyclopropylamine using standard peptide coupling reagents.

Advanced Synthetic Transformations for Benzamide Derivative Libraries

To facilitate the rapid generation of diverse benzamide derivatives for structure-activity relationship (SAR) studies, several advanced synthetic methodologies can be employed. These techniques offer advantages in terms of efficiency, automation, and the ability to construct complex molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. nih.govwiley.comnih.gov This reaction could be strategically employed in the synthesis of this compound. For instance, a synthetic route could involve the coupling of a pre-formed benzamide bearing a halogen or triflate group at the 4-position with a suitable amine. More directly, the Buchwald-Hartwig amination could be used to couple an appropriately substituted aryl halide or triflate with cyclopropylamine to form the N-cyclopropylaryl amine, which could then be elaborated to the final benzamide product.

The success of these reactions heavily relies on the choice of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. wiley.com Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often crucial for achieving high yields and good functional group tolerance. nih.gov

Table 1: Key Parameters in Palladium-Catalyzed C-N Coupling

ParameterDescriptionCommon Examples
Palladium Precursor The source of the active palladium(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃
Ligand A phosphine-based molecule that coordinates to the palladium center, influencing its reactivity and stability.Buchwald ligands (e.g., XPhos, SPhos), BINAP
Base Activates the amine and facilitates the catalytic cycle.NaOtBu, K₂CO₃, Cs₂CO₃
Solvent The reaction medium, which can influence solubility and reaction rates.Toluene, Dioxane, THF

Multicomponent Reaction Design

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of benzamide derivatives. mdpi.comacs.orgacs.orgdrreddys.com

The Ugi four-component reaction could theoretically be employed by reacting an aldehyde, an amine (cyclopropylamine), a carboxylic acid (or a derivative of 3-hydroxy-4-fluorobenzoic acid), and an isocyanide. This would lead to a complex α-acylamino amide product, which could potentially be a precursor or an analog of the target molecule.

The Passerini three-component reaction , involving a carboxylic acid, a carbonyl compound, and an isocyanide, yields an α-acyloxy amide. mdpi.comacs.orgacs.orgdrreddys.com While not directly producing the target structure, this reaction could be used to generate a library of structurally related compounds for biological screening.

The design of MCRs for a specific target like this compound would require careful selection of the starting materials to ensure the desired connectivity is achieved.

Microwave-Assisted Organic Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. nih.govnih.govresearchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. nih.gov

For the synthesis of this compound, microwave heating could be applied to the amidation step. The direct coupling of 3-hydroxy-4-fluorobenzoic acid and cyclopropylamine in the presence of a suitable coupling agent or catalyst under microwave irradiation could significantly shorten the reaction time from hours to minutes. nih.gov Microwave-assisted synthesis is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries.

Table 2: Comparison of Conventional vs. Microwave-Assisted Amidation

ParameterConventional HeatingMicrowave Heating
Reaction Time Hours to daysMinutes
Temperature Control Bulk heating, potential for hotspotsUniform and rapid heating
Yield VariableOften higher
Side Reactions More prevalentOften reduced

Flow Chemistry and Scale-Up Considerations for Benzamide Derivatives

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process safety, efficiency, and scalability. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in this regard. nih.govdrreddys.combeilstein-journals.org

For the synthesis of benzamide-based active pharmaceutical ingredients (APIs), flow chemistry can provide better control over reaction parameters such as temperature and mixing, leading to improved consistency and safety, especially for highly exothermic or hazardous reactions. beilstein-journals.org The small reactor volumes in flow systems also minimize the risks associated with handling unstable intermediates.

The scale-up of the synthesis of this compound would involve a thorough evaluation of each synthetic step to identify potential bottlenecks and safety hazards. For instance, a palladium-catalyzed cross-coupling reaction might require optimization to minimize catalyst loading and ensure its efficient removal from the final product. acs.org The use of packed-bed reactors containing immobilized catalysts or reagents is a common strategy in flow chemistry to simplify purification and enable catalyst recycling. beilstein-journals.org The development of a robust and scalable process is crucial for the economically viable production of any pharmaceutical compound.

Structure Activity Relationship Sar and Structural Biology of 3 Hydroxy 4 Fluoro N Cyclopropylbenzamide Derivatives

Elucidation of Substituent Effects on Biological Activity

The presence and position of fluoro and hydroxyl groups on the benzene (B151609) ring are significant determinants of a compound's biological activity. The fluorine atom, being highly electronegative, can alter the electronic properties of the benzene ring. This can influence the compound's acidity, lipophilicity, and metabolic stability. The fluorination of benzene rings can decrease their aromaticity due to the electron-accepting effect of the fluorine atoms. researchgate.netresearchgate.net This alteration in electron distribution can impact how the molecule interacts with its biological target, potentially affecting binding affinity.

The hydroxyl group, on the other hand, can act as a hydrogen bond donor and acceptor, which is often a critical interaction for binding to a biological target. The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the same aromatic ring creates a unique electronic environment that can be pivotal for biological activity. Studies on other aromatic compounds have shown that the relative positions of such substituents can dramatically influence their inhibitory potential.

Interactive Table: Hypothetical Influence of Benzene Ring Substituents on Activity

Substituent at Position 3Substituent at Position 4Potential Impact on Biological Activity
-OH-FThe combination of a hydrogen bond donor and an electron-withdrawing group can lead to specific and potent interactions with a biological target.
-OCH₃-FReplacing the hydroxyl with a methoxy (B1213986) group removes the hydrogen bond donating capability, which could decrease binding affinity if this interaction is critical.
-OH-HRemoval of the fluorine atom would alter the electronic nature of the ring and could impact metabolic stability and binding.
-H-FRemoval of the hydroxyl group would eliminate a key hydrogen bonding interaction, likely reducing activity.

The N-cyclopropyl group is a common feature in many biologically active compounds. Its small, rigid structure can provide a favorable conformation for binding to a target protein while also contributing to improved metabolic stability. In the context of histone demethylase KDM1A inhibitors, for instance, the cyclopropane (B1198618) core is crucial for the covalent interaction between the inhibitor and the enzyme's catalytic domain. nih.gov

Further decoration of the cyclopropyl (B3062369) ring with various functional groups could significantly modulate the biological activity. For example, the addition of small halogenated functional groups to a phenyl ring attached to a cyclopropane has been shown to improve inhibitory activity against KDM1A. nih.gov While direct studies on substitutions on the cyclopropyl ring of 3-hydroxy-4-fluoro-N-cyclopropylbenzamide are not prevalent, SAR from related molecules suggests that even minor modifications could lead to substantial changes in potency and selectivity.

The amide bond is a central linker in this compound, providing structural rigidity and participating in hydrogen bonding interactions. However, amide bonds can be susceptible to enzymatic cleavage, which can limit a drug's oral bioavailability and half-life. To address this, medicinal chemists often employ isosteric replacements, where the amide bond is substituted with another functional group that mimics its size, shape, and electronic properties but offers improved metabolic stability. nih.gov

Common bioisosteres for the amide bond include oxadiazoles, triazoles, and oxazoles. nih.gov For example, the replacement of an amide with an oxadiazole moiety has been successfully used to improve the metabolic stability of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov Such a strategy could be applied to the this compound scaffold to enhance its pharmacokinetic properties while maintaining or even improving its biological activity.

Conformational Analysis of this compound and its Analogues

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogues can reveal the preferred spatial arrangement of the different parts of the molecule. This includes the orientation of the cyclopropyl group relative to the benzamide (B126) plane and the rotational barriers around the amide bond.

Studies on related fluorinated and hydroxylated compounds, such as 3-fluoro-4-hydroxyprolines, have demonstrated that the introduction of a fluorine atom can significantly influence the puckering of a ring system and stabilize specific conformations. nih.gov While the benzene ring is planar, the substituents and the N-cyclopropylamide group will have preferred orientations that can be determined through computational modeling and experimental techniques like NMR spectroscopy. Understanding these conformational preferences is key to designing analogues that can better fit into a specific binding pocket.

Pharmacophore Development for this compound Scaffolds

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, a pharmacophore model would identify the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features that are essential for its biological activity.

Based on its structure, a hypothetical pharmacophore for this scaffold would likely include:

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

An aromatic ring feature.

A hydrophobic feature (the cyclopropyl ring).

This model can then be used to virtually screen large compound libraries to identify new molecules that possess the same essential features and are therefore likely to exhibit similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogues.

A 3D-QSAR study, for example, involves aligning a set of active molecules and then using statistical methods like Partial Least Squares (PLS) to correlate their 3D properties (e.g., steric and electrostatic fields) with their biological activities. chalcogen.ro Such models can generate contour maps that visualize the regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity. These predictive models are powerful tools in medicinal chemistry for prioritizing the synthesis of new compounds and for optimizing lead structures.

Interactive Table: Key Parameters in a Hypothetical QSAR Model

DescriptorDefinitionPotential Influence on Activity Prediction
cLogPCalculated Logarithm of the Partition CoefficientRepresents the lipophilicity of the molecule, which can affect cell permeability and binding to hydrophobic pockets.
TPSATopological Polar Surface AreaCorrelates with hydrogen bonding potential and can predict cell permeability.
Molecular WeightThe mass of the moleculeCan influence solubility, bioavailability, and fit within a binding site.
H-bond Donors/AcceptorsCount of hydrogen bond donors and acceptorsCritical for predicting binding affinity to targets where hydrogen bonding is important.

Selection of Molecular Descriptors for Benzamide Systems

In typical QSAR studies of benzamide derivatives, a variety of molecular descriptors are considered to capture the physicochemical properties that may govern their interaction with a biological target. These descriptors are generally categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For benzamide systems, descriptors such as molar refractivity (MR), topological polar surface area (TPSA), logarithm of the partition coefficient (logP), and various electronic parameters (e.g., Hammett constants) are often investigated. The selection process involves identifying descriptors that are both informative and have low inter-correlation to avoid redundancy and the risk of chance correlations in the resulting model.

Statistical Validation of QSAR Models

The reliability and predictive power of any developed QSAR model must be established through rigorous statistical validation. This process is typically divided into internal and external validation.

Internal validation techniques, such as leave-one-out (LOO) or leave-many-out (LMO) cross-validation, assess the robustness of the model. Key statistical parameters evaluated during internal validation include the cross-validated correlation coefficient (Q²), which should be greater than 0.5 for a model to be considered predictive.

External validation is considered the most stringent test of a QSAR model's predictive ability. It involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive correlation coefficient (r²_pred) is a common metric for external validation, with a value greater than 0.6 generally considered acceptable. Other statistical metrics such as the mean absolute error (MAE) and the concordance correlation coefficient (CCC) are also employed to provide a comprehensive assessment of the model's predictive performance.

Without any foundational research on this compound, it is impossible to provide specific data tables or detailed research findings as requested. The scientific community has not yet published studies on this compound that would allow for an analysis of its structure-activity relationship or the development and validation of a corresponding QSAR model.

Mechanistic Investigations and Biological Target Deconvolution of 3 Hydroxy 4 Fluoro N Cyclopropylbenzamide

Identification and Validation of Molecular Targets

The therapeutic potential of a compound is intrinsically linked to its molecular targets. For 3-hydroxy-4-fluoro-N-cyclopropylbenzamide, a comprehensive understanding of its biological interactions is paramount. This involves identifying the specific proteins, enzymes, or receptors it binds to and validating these interactions to elucidate its mechanism of action.

Enzyme Inhibitory Profiles

The inhibitory activity of this compound against a range of enzymes is a key area of investigation. While direct inhibitory data for this specific compound is not extensively available in the public domain, the activity of structurally related compounds provides valuable insights into its potential enzymatic targets.

p38 Mitogen-Activated Protein Kinase (MAPK): The N-cyclopropylbenzamide moiety is a recognized pharmacophore in the development of p38 MAPK inhibitors. A study on N-cyclopropylbenzamide-benzophenone hybrids revealed potent inhibitory activity against p38α MAPK, with one compound exhibiting an IC50 value of 0.027 μM nih.gov. This suggests that this compound may also exhibit inhibitory activity against this key inflammatory mediator.

Cytochrome b: Cyclopropyl (B3062369) carboxamides have been identified as targeting the mitochondrial protein cytochrome b, a crucial component of the electron transport chain in parasites like Plasmodium falciparum lshtm.ac.uk. This class of compounds has shown potent antimalarial activity, indicating that this compound could potentially inhibit cytochrome b.

Cholinesterases (AChE, BuChE): Derivatives of 4-fluorobenzamide have been synthesized and evaluated as cholinesterase inhibitors. These compounds, which share the fluorinated benzamide (B126) core, have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission.

Tyrosinase: The 3-chloro-4-fluorophenyl motif has been leveraged to identify inhibitors of tyrosinase, a key enzyme in melanin biosynthesis mdpi.comnih.gov. The presence of a fluoro and hydroxyl group on the phenyl ring of this compound suggests a potential for tyrosinase inhibition.

Histone Deacetylases (HDACs) and Axl Kinase: While direct evidence is lacking for this compound, the benzamide scaffold is present in various known inhibitors of HDACs and Axl kinase, suggesting these as potential, though unconfirmed, targets nih.govnih.gov.

Table 1: Potential Enzyme Inhibitory Profile of this compound Based on Structurally Related Compounds

Enzyme TargetStructurally Related Inhibitor ClassObserved Activity of Related Compounds
p38 MAPKN-cyclopropylbenzamide derivativesPotent inhibition (IC50 in nM range) nih.gov
Cytochrome bCyclopropyl carboxamidesAntimalarial activity through inhibition lshtm.ac.uknih.gov
Cholinesterases4-fluorobenzamide derivativesInhibition of AChE and BuChE
Tyrosinase3-chloro-4-fluorophenyl derivativesInhibition of tyrosinase mdpi.comnih.gov
HDACsBenzamide-containing compoundsGeneral inhibitory potential
Axl KinaseBenzamide-containing compoundsGeneral inhibitory potential nih.govnih.gov

Protein-Protein Interaction Modulation

Hepatitis B Virus (HBV) Core Protein: The HBV core protein (Cp) is a critical component in the viral life cycle, and its assembly is a key target for antiviral therapies. Capsid assembly modulators (CAMs) can interfere with this process. Sulfamoylbenzamide derivatives have been designed as HBV capsid assembly modulators, indicating that the benzamide scaffold can be directed to modulate these protein-protein interactions nih.gov. This raises the possibility that this compound could act as a modulator of HBV Cp assembly.

Receptor Binding and Activation/Inhibition Mechanisms

While specific receptor binding data for this compound is not available, the importance of the 3-hydroxy group in ligand-receptor interactions has been demonstrated in other contexts. For instance, in a series of epoxymorphinan derivatives, the 3-hydroxy group was found to be crucial for their binding affinity to opioid receptors nih.govnih.gov. This highlights the potential of the hydroxyl group in this compound to play a significant role in forming key interactions with receptor binding sites.

Molecular Interactions at the Ligand-Binding Interface

The efficacy of a ligand is determined by the specific molecular interactions it forms within the binding pocket of its target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and aromatic stacking, dictate the binding affinity and selectivity of the compound.

Analysis of Hydrogen Bonding Networks

The 3-hydroxy and amide groups of this compound are key functional groups capable of participating in hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide group has a hydrogen bond donor (N-H) and an acceptor (C=O). The fluorine atom can also act as a weak hydrogen bond acceptor. In a study of 3-fluoro-4-hydroxyprolines, the hydroxyl group was observed to form crucial hydrogen bonds with amino acid residues in the binding site of the von Hippel–Lindau (VHL) E3 ubiquitin ligase nih.gov. This underscores the importance of these functional groups in anchoring the ligand within the binding pocket and establishing a stable interaction.

Specific Role of Fluorine in Binding Affinity and Selectivity

The incorporation of a fluorine atom at the 4-position of the benzamide ring in this compound is a strategic modification expected to significantly influence its binding affinity and selectivity for its biological target. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can alter the physicochemical profile of the molecule in several ways. tandfonline.combenthamscience.comtandfonline.com

The introduction of fluorine can modulate lipophilicity, metabolic stability, and membrane permeability. nih.gov In the context of drug-receptor interactions, a fluorine substituent can enhance binding affinity through various mechanisms. tandfonline.com These include dipole-dipole interactions, the formation of hydrogen bonds, and other electrostatic interactions with amino acid residues in the binding pocket of a target protein. benthamscience.com For instance, studies on fluorinated benzamide derivatives have shown that the presence of fluorine can lead to increased binding affinity compared to their non-fluorinated counterparts. nih.gov This enhanced affinity is often attributed to the favorable interactions the fluorine atom makes within the binding site. nih.gov

The position of the fluorine atom is crucial for its effect on selectivity. The substitution pattern on the aromatic ring influences the electronic distribution and conformation of the molecule, which in turn dictates its ability to fit into a specific binding pocket. In some benzamide series, the placement of a fluorine atom at a particular position has been shown to be optimal for activity against a specific biological target. nih.gov

Below is a table summarizing the potential effects of fluorine substitution on the properties of a benzamide modulator.

Property Effect of Fluorine Substitution Potential Impact on this compound
Binding Affinity Can be increased through favorable electrostatic and hydrophobic interactions. tandfonline.combenthamscience.comnih.govThe fluorine atom may interact with specific residues in the target's binding pocket, leading to tighter binding.
Selectivity The specific position of the fluorine atom can favor binding to one target over another. nih.govThe 4-fluoro substitution may confer selectivity for a particular receptor subtype or enzyme isoform.
Lipophilicity Generally increases the lipophilicity of the molecule. nih.govThis could enhance membrane permeability and access to intracellular targets.
Metabolic Stability The strong C-F bond can block sites of metabolic oxidation, increasing the molecule's half-life. tandfonline.comIncreased resistance to metabolic degradation could lead to a longer duration of action.

Downstream Signaling Pathway Perturbations Induced by this compound

Benzamide derivatives are known to act as modulators of various receptors and enzymes. nih.gov A significant number of benzamide-type compounds function as allosteric modulators of AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system. nih.govnih.govwikipedia.org Assuming this compound acts as a positive allosteric modulator (PAM) of AMPA receptors, it would likely enhance the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself. wikipedia.org

The potentiation of AMPA receptor activity can lead to several downstream signaling events. By slowing the deactivation and/or desensitization of the receptor, AMPA receptor PAMs increase the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. nih.govnih.gov This enhanced cation influx can trigger a cascade of intracellular signaling pathways, including:

Activation of Calcium-Dependent Kinases: Increased intracellular calcium can activate enzymes such as CaMKII (Calcium/calmodulin-dependent protein kinase II), which plays a critical role in synaptic plasticity and memory formation.

Gene Expression and Protein Synthesis: Downstream signaling can lead to the activation of transcription factors like CREB (cAMP response element-binding protein), which in turn promotes the expression of genes involved in synaptic strengthening and neuronal survival.

Neurotrophic Factor Expression: Some AMPA receptor modulators have been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal growth, differentiation, and survival. wikipedia.orgmdpi.com

The table below outlines the potential downstream effects of AMPA receptor modulation by a compound like this compound.

Signaling Event Description Potential Functional Outcome
Enhanced Cation Influx Increased flow of Na+ and Ca2+ into the postsynaptic neuron through the AMPA receptor channel.Depolarization of the neuronal membrane and initiation of downstream signaling.
Activation of CaMKII Calcium-dependent phosphorylation of target proteins involved in synaptic function.Long-term potentiation (LTP) and enhancement of synaptic strength.
CREB Activation Phosphorylation and activation of the CREB transcription factor.Changes in gene expression related to synaptic plasticity and neuronal resilience.
Increased BDNF Expression Upregulation of brain-derived neurotrophic factor production. wikipedia.orgmdpi.comPromotion of neuronal survival, growth, and synaptic connectivity.

Resistance Mechanisms and Target Mutations in Response to Benzamide Modulators

While specific resistance mechanisms to this compound have not been documented, general principles of drug resistance can be considered. Resistance to a therapeutic agent can arise through various mechanisms, including alterations in the drug target, increased drug efflux, or metabolic inactivation of the compound.

In the context of a benzamide modulator targeting a specific receptor, mutations in the gene encoding that receptor are a primary potential mechanism of resistance. Such mutations could alter the binding site of the modulator, thereby reducing its affinity and efficacy. For allosteric modulators, which bind to a site distinct from the endogenous ligand's binding site, mutations in this allosteric pocket can lead to a loss of modulatory effect. nih.gov

The table below summarizes potential resistance mechanisms that could arise in response to chronic exposure to a benzamide modulator.

Mechanism of Resistance Description Potential Consequence for this compound
Target Mutation Alteration in the amino acid sequence of the target protein, particularly in the drug's binding site.Decreased binding affinity and loss of efficacy of the modulator.
Altered Target Expression Downregulation or upregulation of the expression of the target protein.A decrease in target protein levels could diminish the overall effect of the modulator.
Increased Drug Efflux Upregulation of transporter proteins that actively pump the drug out of the cell.Reduced intracellular concentration of the modulator, leading to a diminished effect.
Metabolic Inactivation Increased activity of enzymes that metabolize and inactivate the drug.More rapid clearance of the modulator from the body, reducing its therapeutic window.

Computational Chemistry and Rational Drug Design Strategies Applied to 3 Hydroxy 4 Fluoro N Cyclopropylbenzamide

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Integration

The synergy between structure-based drug design (SBDD) and ligand-based drug design (LBDD) offers a powerful paradigm for drug discovery, particularly when detailed structural information of the target is available alongside a set of known active ligands. plu.mxscielo.brresearchgate.netresearchgate.net For a compound such as 3-hydroxy-4-fluoro-N-cyclopropylbenzamide, this integrated approach can guide the rational design of more effective analogues.

SBDD relies on the three-dimensional structure of the biological target, often a protein or enzyme, to design ligands that can bind with high affinity and specificity. researchgate.net In the case of a hypothetical target for this compound, X-ray crystallography or cryo-electron microscopy would provide insights into the binding pocket's topology, key amino acid residues, and potential interaction sites. Molecular docking simulations would then be employed to predict the binding mode and affinity of the compound. For instance, the hydroxy group might act as a hydrogen bond donor, the fluoro group could modulate electronic properties and engage in halogen bonding, and the cyclopropyl (B3062369) group may fit into a hydrophobic pocket.

Conversely, LBDD is utilized when the 3D structure of the target is unknown, relying instead on the chemical features of known active and inactive molecules. researchgate.net Pharmacophore modeling is a key LBDD technique that identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For this compound and its analogues, a pharmacophore model could be generated based on their varied potencies.

The integration of SBDD and LBDD creates a more robust and comprehensive drug design strategy. plu.mxscielo.brresearchgate.net The pharmacophore model derived from LBDD can be used to validate the binding poses generated by SBDD, ensuring that the predicted interactions align with the known SAR of a series of benzamide (B126) derivatives. nih.gov Furthermore, insights from the target's binding site (SBDD) can refine the pharmacophore model, adding structural constraints that can lead to the design of novel, more potent inhibitors.

Table 1: Illustrative Integrated SBDD/LBDD Data for this compound Analogues

Compound ID Modification Docking Score (kcal/mol) Predicted Key Interactions Pharmacophore Fit Score Experimental IC50 (nM)
BZA-001 This compound -8.5 H-bond with Ser25, Hydrophobic interaction with Val45 0.95 150
BZA-002 3-methoxy-4-fluoro-N-cyclopropylbenzamide -7.2 Loss of H-bond with Ser25 0.78 800
BZA-003 3-hydroxy-4-chloro-N-cyclopropylbenzamide -8.7 Halogen bond with Leu30 0.96 120

De Novo Molecular Design Algorithms for Novel Benzamide Analogues

De novo design algorithms offer a creative approach to drug discovery by constructing novel molecular structures from scratch, rather than modifying existing ones. These computational methods build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site or a pharmacophore model. This approach is particularly useful for exploring novel chemical space and generating diverse scaffolds.

For designing novel analogues of this compound, a de novo design algorithm could be seeded with the known binding mode of the parent molecule. The algorithm would then "grow" new structures within the active site, exploring different functional groups and ring systems that could potentially form more favorable interactions. For example, it might suggest replacing the cyclopropyl group with other constrained ring systems to better fill a hydrophobic pocket or substituting the fluoro group with other bioisosteres to enhance binding affinity or improve pharmacokinetic properties.

The output of a de novo design run is typically a large number of candidate molecules. These are then filtered based on synthetic accessibility, drug-likeness, and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize a smaller, more manageable set for synthesis and biological evaluation. This strategy has the potential to identify truly innovative benzamide derivatives that might not be conceived through traditional medicinal chemistry approaches.

Table 2: Hypothetical Output from a De Novo Design Algorithm for Benzamide Analogues

De Novo Analogue ID Proposed Structure Predicted Affinity (pKi) Key Novel Interactions Synthetic Tractability Score
DNV-01 4-fluoro-N-cyclopropyl-3-(1H-pyrazol-4-yl)benzamide 8.2 Additional H-bond with Asp28 High
DNV-02 N-cyclopropyl-4-fluoro-3-(methylsulfonamido)benzamide 7.9 Stronger H-bond network Medium
DNV-03 3-amino-N-cyclopropyl-4-fluorobenzamide 7.5 Cation-pi interaction with Tyr50 High

Virtual Screening Methodologies for Hit Identification

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This method is instrumental in the early stages of drug discovery for hit identification. Both ligand-based and structure-based virtual screening approaches can be applied to find novel molecules with a benzamide scaffold similar to this compound.

In a ligand-based virtual screening (LBVS) campaign, a known active molecule like this compound would be used as a template to search for compounds with similar 2D or 3D features. utrgv.edu Similarity searching, based on molecular fingerprints, or pharmacophore-based screening are common LBVS methods. A pharmacophore model derived from the essential features of the benzamide core and its key substituents would be used to filter large compound databases, such as ZINC or Enamine REAL, to identify molecules that match the pharmacophoric query. acs.org

Structure-based virtual screening (SBVS), on the other hand, involves docking a library of compounds into the 3D structure of the target protein. nih.gov Each compound is scored based on its predicted binding affinity and the quality of its interactions with the active site residues. This approach can identify hits with diverse chemical scaffolds that are not necessarily structurally similar to the initial lead compound but are complementary to the target's binding site.

Following the initial virtual screen, the top-ranking hits are typically subjected to further computational analysis, such as more rigorous docking protocols and molecular dynamics simulations, to refine the selection before they are acquired or synthesized for experimental testing. nih.gov

Table 3: Representative Virtual Screening Hit List for a Hypothetical Target

Hit ID Source Library Screening Method Docking Score (kcal/mol) Tanimoto Similarity to Lead Predicted Activity (IC50, µM)
VS-H01 ZINC15 SBVS -9.2 0.65 0.5
VS-H02 Enamine REAL LBVS (Pharmacophore) -8.8 0.82 1.2
VS-H03 In-house SBVS -9.5 0.58 0.3

Perspectives and Future Research Directions for 3 Hydroxy 4 Fluoro N Cyclopropylbenzamide Research

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the initial therapeutic indications for a compound class are often specific, further research frequently uncovers new potential applications. For derivatives of cyclopropyl (B3062369) benzamide (B126), which have been explored for a range of biological activities, the future could hold the discovery of entirely new therapeutic uses for 3-hydroxy-4-fluoro-N-cyclopropylbenzamide.

Future research could focus on screening this compound against a wide array of biological targets. High-throughput screening campaigns, coupled with phenotypic screening approaches, may reveal unexpected activities against various diseases. For instance, N-cyclopropylbenzamide derivatives have been investigated for their potential in treating pain, psychiatric disorders, and even as antimicrobial agents. google.com The unique combination of the hydroxy, fluoro, and cyclopropyl moieties in this compound could confer a novel pharmacological profile, making it a candidate for indications such as:

Neurodegenerative Diseases: Exploration of its effects on targets relevant to Alzheimer's, Parkinson's, or Huntington's disease.

Inflammatory and Autoimmune Disorders: Investigating its potential to modulate inflammatory pathways.

Metabolic Diseases: Screening for activity against targets involved in diabetes and obesity.

The structural alerts and known biological activities of similar molecules can guide this exploration. A summary of potential therapeutic areas for related benzamide compounds is presented in Table 1.

Table 1: Potential Therapeutic Areas for Benzamide Derivatives

Therapeutic Area Potential Molecular Targets or Mechanisms
Oncology Kinase inhibition, cell cycle regulation
Infectious Diseases Targeting essential microbial enzymes
Central Nervous System Receptor modulation (e.g., dopamine, serotonin)

Integration of Artificial Intelligence and Machine Learning in Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and this will undoubtedly impact the future of this compound research. nih.govijettjournal.org These computational tools can accelerate and refine various stages of drug development.

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel molecular targets for which this compound might have high affinity and selectivity.

De Novo Design and Lead Optimization: Machine learning models can be used to design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. cam.ac.uk These models learn from existing structure-activity relationship (SAR) data to predict the biological activity of virtual compounds, thus prioritizing the synthesis of the most promising candidates.

Predictive Toxicology: AI can be employed to predict potential toxicities and adverse effects of this compound and its metabolites, reducing the likelihood of late-stage failures in clinical trials.

Development of Targeted Delivery Systems for Enhanced Efficacy

To maximize the therapeutic potential and minimize off-target effects of this compound, the development of targeted drug delivery systems will be a critical area of future research. wikipedia.org These systems aim to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.

Potential targeted delivery strategies for this compound could include:

Nanoparticle-based carriers: Encapsulating this compound in liposomes, polymeric nanoparticles, or micelles can improve its solubility, stability, and pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues.

Prodrug approaches: The compound could be chemically modified into an inactive prodrug that is selectively activated at the target site by specific enzymes or physiological conditions (e.g., pH, redox potential).

Antibody-drug conjugates (ADCs): If a relevant cell-surface antigen is identified, this compound could be conjugated to a monoclonal antibody that specifically binds to that antigen, ensuring highly targeted delivery.

The choice of delivery system will depend on the intended therapeutic application and the physicochemical properties of the compound. A summary of potential delivery systems is provided in Table 2.

Table 2: Potential Targeted Drug Delivery Systems

Delivery System Description Potential Advantages
Liposomes Vesicles composed of a lipid bilayer Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs
Polymeric Nanoparticles Solid colloidal particles made from polymers Controlled release, surface can be functionalized
Micelles Self-assembling amphiphilic molecules Small size, can solubilize poorly water-soluble drugs

Innovations in Synthetic Pathways for Sustainable and Efficient Production

The future development of this compound will also depend on the availability of efficient, cost-effective, and sustainable synthetic methods. Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical processes.

Future research in this area will likely focus on:

Catalytic Amide Bond Formation: Moving away from traditional coupling reagents that generate stoichiometric waste towards catalytic methods for amide bond formation. researchgate.net This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions and with high selectivity. bohrium.comrsc.org

Flow Chemistry: Implementing continuous flow manufacturing processes can offer better control over reaction parameters, improved safety, and higher yields compared to batch processing.

Use of Renewable Feedstocks: Exploring synthetic routes that start from renewable raw materials would significantly enhance the sustainability of the production process. A recent innovative method involves the use of isocyanides, alkyl halides, and water for the rapid formation of amides, which is both efficient and sustainable. catrin.com

These innovations will not only make the synthesis of this compound more environmentally friendly but also more economically viable for large-scale production.

Collaborative Research Initiatives and Open Science Approaches

The complexity and cost of drug discovery increasingly necessitate collaborative efforts between academia, industry, and non-profit organizations. acs.orgmrlcg.com The future of research on this compound will likely be advanced through such partnerships.

Public-Private Partnerships (PPPs): These collaborations can leverage the strengths of both sectors, with academia providing fundamental biological insights and innovative early-stage research, and industry contributing expertise in drug development, manufacturing, and commercialization.

Open Science Models: An open science approach, where research data and findings are shared freely and rapidly, can accelerate the pace of discovery. nih.govdrugdiscoverytrends.com This model can foster a more collaborative research environment and prevent the duplication of efforts. nih.govcanada.ca Initiatives like the Structural Genomics Consortium have demonstrated the power of open science in advancing early-stage drug discovery. drugdiscoverytrends.com

By embracing collaborative and open models, the research community can pool resources, share risks, and collectively work towards unlocking the full therapeutic potential of molecules like this compound.

Q & A

Basic: What are the optimal synthetic routes for 3-hydroxy-4-fluoro-N-cyclopropylbenzamide, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves coupling 3-hydroxy-4-fluorobenzoic acid derivatives with cyclopropylamine under amide-forming conditions. Key steps include:

  • Activation of the carboxylic acid : Use carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF.
  • Nucleophilic substitution : Cyclopropylamine is added under controlled pH (6–7) to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
    Optimization : Employ Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, stoichiometry). For example, a Central Composite Design can identify optimal reaction times and yields while minimizing byproducts .

Advanced: How can computational reaction path search methods enhance the design of novel derivatives of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path sampling (e.g., Nudged Elastic Band method) predict transition states and intermediate stability. For instance:

  • Mechanistic insights : Identify rate-limiting steps in hydroxyl-group functionalization or fluorophenyl ring modifications.
  • Derivative screening : Virtual libraries of boronate esters or sulfonate derivatives can be screened for synthetic feasibility using ICReDD’s integrated computational-experimental workflows .
  • Feedback loops : Experimental data (e.g., failed reactions) refine computational models to prioritize viable pathways .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted starting materials) using C18 columns and acetonitrile/water gradients .
  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., fluorine position via coupling patterns) and cyclopropane ring integrity .
  • X-ray crystallography : Resolves stereochemical ambiguities in the solid state, critical for structure-activity relationship (SAR) studies .

Advanced: What strategies resolve contradictions in bioactivity data across different studies involving this compound?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, enzyme sources). Mitigation strategies include:

  • Standardized protocols : Use validated assays (e.g., FRET for enzyme inhibition) with internal controls (e.g., known inhibitors).
  • Meta-analysis : Pool data from orthogonal techniques (SPR for binding affinity vs. cellular IC50) to distinguish artifacts from true bioactivity .
  • Structural analogs : Compare activity trends with fluorinated benzamide derivatives (e.g., 3-chloro-N-(2-fluorophenyl)benzamide) to isolate substituent effects .

Advanced: How does the substitution pattern on the benzamide core influence the compound’s physicochemical properties and target binding efficiency?

Methodological Answer:

  • Physicochemical profiling : LogP (octanol/water partitioning) and solubility are modulated by substituents. For example, the cyclopropyl group enhances lipophilicity, while the hydroxyl group improves aqueous solubility at physiological pH .
  • Target binding : Docking studies (AutoDock Vina) reveal that fluorine’s electronegativity stabilizes halogen bonds with kinase ATP pockets. Cyclopropane’s strain energy may restrict conformational flexibility, improving selectivity .

Basic: What solvent systems and storage conditions are recommended to maintain the stability of this compound in laboratory settings?

Methodological Answer:

  • Solubility : Use DMSO for stock solutions (10 mM) due to its inertness and ability to dissolve polar benzamides. Avoid aqueous buffers for long-term storage .
  • Storage : Aliquot and store at -20°C under argon to prevent hydrolysis of the cyclopropane ring or oxidation of the hydroxyl group .
  • Stability monitoring : Periodic HPLC analysis (every 3 months) detects degradation products like 4-fluoro-3-hydroxybenzoic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.